The 7-Membered Lactam Scaffold: An In-Depth Technical Guide to 2-(7-Oxoazepan-2-yl)acetic Acid
The 7-Membered Lactam Scaffold: An In-Depth Technical Guide to 2-(7-Oxoazepan-2-yl)acetic Acid
Executive Summary
As the demand for metabolically stable and orally bioavailable therapeutics grows, the transition from linear peptides to conformationally restricted peptidomimetics has become a cornerstone of modern drug design. At the forefront of this structural evolution is 2-(7-oxoazepan-2-yl)acetic acid . Featuring a rigid seven-membered epsilon-caprolactam ring and a highly functionalizable C2-acetic acid moiety, this scaffold acts as a premium dipeptide surrogate. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic integration protocols, and mechanistic utility in protease inhibition.
Physicochemical Profiling & Structural Rationale
2-(7-Oxoazepan-2-yl)acetic acid is a specialized heterocyclic organic compound[1]. The fundamental advantage of the 7-oxoazepane core lies in its ability to mimic specific peptide secondary structures—most notably type VI β -turns[2]. Linear peptides suffer from high conformational entropy, which translates to a high entropic penalty upon binding to a target receptor, as well as rapid degradation by endogenous proteases. By cyclizing the backbone into a 7-membered lactam, the molecule is locked into a bioactive geometry that enhances both target affinity and proteolytic stability.
Quantitative Data Summary
The following table summarizes the foundational physicochemical properties of the scaffold, which are critical for determining downstream solvent compatibility and reaction conditions:
| Property | Value | Source |
| CAS Number | 199436-36-7 | [1] |
| Molecular Formula | C 8 H 13 NO 3 | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Boiling Point (Predicted) | 438.9 ± 18.0 °C | [3] |
| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [3] |
| Acid Dissociation Constant (pKa) | 4.38 ± 0.10 | [3] |
Synthetic Methodologies & Workflows
The synthesis of the 7-oxoazepane core is typically achieved through either the Beckmann rearrangement of substituted cyclohexanones or via Ruthenium-catalyzed Ring-Closing Metathesis (RCM) of diene precursors[4]. Once the core is established, the critical step in drug development is conjugating the 2-(7-oxoazepan-2-yl)acetic acid scaffold to a target pharmacophore or peptide chain.
Caption: Synthetic pathways (Beckmann Rearrangement and RCM) yielding 2-(7-oxoazepan-2-yl)acetic acid.
Experimental Protocol: Amide Bond Formation via HATU Coupling
Causality & Rationale: The C2-acetic acid moiety serves as the primary conjugation point. However, the proximity of the bulky 7-membered azepane ring introduces significant steric hindrance. Standard carbodiimide chemistries (e.g., DCC or EDC) often fail to achieve full conversion and risk epimerizing any adjacent stereocenters. To circumvent this, we utilize HATU, an aminium-based coupling reagent. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation process through a neighboring-group effect, ensuring high yields and stereochemical retention.
Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-(7-oxoazepan-2-yl)acetic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Deprotonation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. The addition of the base deprotonates the carboxylic acid (overcoming its pKa of ~4.38[3]) and drives the formation of the active HOAt ester. Stir for 10–15 minutes until the solution turns a faint yellow.
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Amine Coupling: Introduce 1.1 equivalents of the target primary or secondary amine. Allow the reaction mixture to warm to room temperature and stir for 4 to 12 hours, monitoring completion via LC-MS or TLC.
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Quenching & Extraction: Quench the reaction with saturated aqueous NH 4 Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 5% NaHCO 3 , water, and brine to remove residual DMF and HOAt byproducts.
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Drying & Purification: Dry the organic phase over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Purify the crude peptidomimetic via flash column chromatography (Silica gel, typically a DCM/MeOH gradient).
Mechanistic Applications in Drug Design
The 7-oxoazepane scaffold has been successfully deployed in the design of highly potent, non-covalent protease inhibitors. By effectively mimicking a dipeptide sequence, the lactam core can probe deep into enzyme specificity pockets while resisting proteolytic cleavage.
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Thrombin Inhibition: In the development of antithrombotics, 7-membered lactams have been utilized as P3-lactam scaffolds[5]. The rigid framework allows the molecule to precisely map the S1, S2, and S3 specificity pockets of thrombin, maximizing van der Waals interactions and hydrogen bonding without the entropic cost associated with flexible peptide chains[5].
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Interleukin-1 β -Converting Enzyme (ICE): Caprolactam-based architectures have demonstrated exceptional affinity as P2-P3 peptidomimetic inhibitors of ICE (Caspase-1)[6]. The constrained ring system perfectly aligns the inhibitor's pharmacophores with the enzyme's catalytic machinery, drastically reducing the rate of dissociation[6].
Caption: Logical flow of conformational restriction using the 7-oxoazepane scaffold for protease inhibition.
References
- 2-(7-Oxoazepan-2-yl)
- 2-(7-oxoazepan-2-yl)
- Source: benchchem.
- Novel, potent non-covalent thrombin inhibitors incorporating p(3)
- Source: acs.
- Source: nih.
- Source: acs.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(7-oxoazepan-2-yl)acetic acid | 199436-36-7 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel, potent non-covalent thrombin inhibitors incorporating p(3)-lactam scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
